Boc-Phe-Gly-OH
Overview
Description
Boc-Phe-Gly-OH, also known as N-tert-Butoxycarbonyl-L-phenylalanyl-glycine, is a dipeptide derivative commonly used in peptide synthesis. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of phenylalanine, which is linked to glycine. This compound is widely utilized in the field of organic chemistry, particularly in the synthesis of peptides and proteins due to its stability and ease of handling.
Mechanism of Action
Target of Action
It’s known that this compound is a self-assembly of n- and c-protected tetrapeptide . It’s used as a protease cleavable linker in the formation of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer .
Mode of Action
The mode of action of Boc-Phe-Gly-OH involves its function as a linker in ADCs . In the context of ADCs, the this compound linker is cleaved by proteases, which are enzymes that break down proteins and peptides . This cleavage allows the drug component of the ADC to be released into the target cell .
Biochemical Pathways
The role of this compound as a linker in adcs suggests that it participates in the pathways related to protease activity and drug delivery . The cleavage of the linker by proteases triggers the release of the drug, which can then interact with its target within the cell .
Pharmacokinetics
As a component of adcs, the pharmacokinetics of this compound would be closely tied to the properties of the overall adc molecule .
Result of Action
The result of this compound’s action is the release of the drug component of an ADC within the target cell . This occurs when the this compound linker is cleaved by proteases . The released drug can then exert its therapeutic effect .
Action Environment
The action of this compound is influenced by the presence of proteases, which are necessary for the cleavage of the linker . Therefore, the efficacy and stability of this compound, and by extension the ADC, may be affected by factors that influence protease activity. These could include the specific cellular environment, the presence of other proteins or inhibitors, and the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Phe-Gly-OH typically involves the following steps:
Protection of Phenylalanine: The amino group of phenylalanine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This forms Boc-phenylalanine.
Coupling with Glycine: Boc-phenylalanine is then coupled with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt). The reaction is typically carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by automating the repetitive steps of coupling and deprotection. The use of solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support, is also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Boc-Phe-Gly-OH undergoes several types of chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane.
Coupling Reactions: It can be further coupled with other amino acids or peptides to form longer peptide chains.
Hydrolysis: The ester bond in this compound can be hydrolyzed under basic or acidic conditions to yield the free amino acids.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) with catalysts like 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt).
Hydrolysis: Sodium hydroxide (NaOH) for basic hydrolysis or hydrochloric acid (HCl) for acidic hydrolysis.
Major Products
Deprotection: Phenylalanyl-glycine.
Coupling: Longer peptide chains.
Hydrolysis: Free amino acids, phenylalanine, and glycine.
Scientific Research Applications
Boc-Phe-Gly-OH has numerous applications in scientific research:
Peptide Synthesis: It is widely used as a building block in the synthesis of peptides and proteins.
Drug Development: Peptides synthesized using this compound can be used in the development of peptide-based drugs.
Biomaterials: It is used in the development of biomaterials for tissue engineering and regenerative medicine.
Nanotechnology: this compound can be used in the synthesis of peptide-based nanomaterials for drug delivery and diagnostic applications.
Comparison with Similar Compounds
Boc-Phe-Gly-OH can be compared with other Boc-protected dipeptides such as Boc-Phe-Ala-OH and Boc-Phe-Val-OH. While these compounds share similar protective groups and functionalities, this compound is unique due to the presence of glycine, which imparts flexibility to the peptide chain. This flexibility can influence the overall conformation and properties of the synthesized peptides.
List of Similar Compounds
- Boc-Phe-Ala-OH
- Boc-Phe-Val-OH
- Boc-Phe-Leu-OH
Properties
IUPAC Name |
2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-16(2,3)23-15(22)18-12(14(21)17-10-13(19)20)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRWXIQFTMLYFG-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426701 | |
Record name | Boc-Phe-Gly-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25616-33-5 | |
Record name | Boc-Phe-Gly-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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